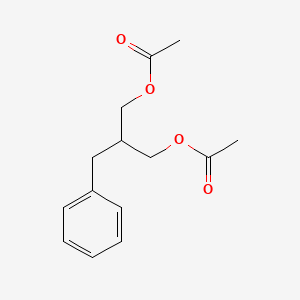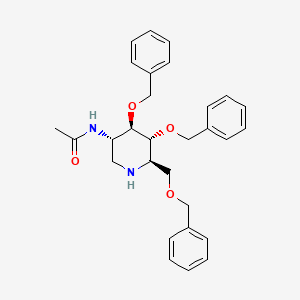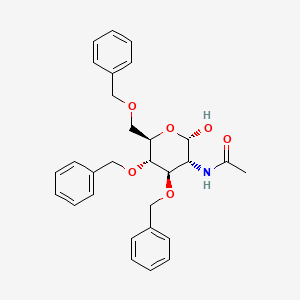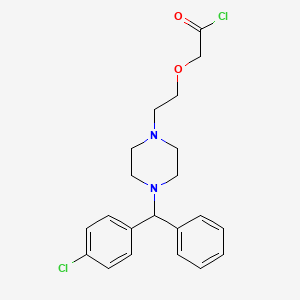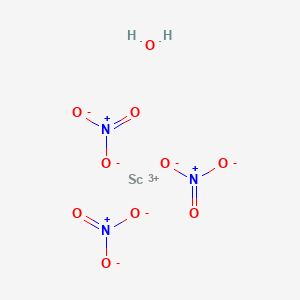
Deschloro Amlodipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deschloro Amlodipine, with the chemical name 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, is an impurity standard of Amlodipine. Amlodipine is a well-known calcium channel blocker used to treat high blood pressure and angina by relaxing blood vessels . This compound is primarily used in research and pharmaceutical quality control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Amlodipine involves multiple steps, starting with the preparation of the dihydropyridine ring. The key steps include:
Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonia to form the dihydropyridine ring.
Esterification: The resulting compound undergoes esterification to introduce the ethyl and methyl ester groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and esterification reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Deschloro Amlodipine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives .
Applications De Recherche Scientifique
Deschloro Amlodipine has several scientific research applications:
Mécanisme D'action
Deschloro Amlodipine, like Amlodipine, acts as a calcium channel blocker. It inhibits the influx of calcium ions into vascular smooth muscle cells and myocardial cells, leading to:
Vasodilation: Relaxation of blood vessels, reducing peripheral vascular resistance.
Decreased Blood Pressure: Lowering of blood pressure due to reduced vascular resistance.
Molecular Targets and Pathways: The primary molecular target is the L-type calcium channel on vascular smooth muscle cells. The inhibition of these channels prevents calcium-mediated contraction, leading to vasodilation .
Comparaison Avec Des Composés Similaires
Amlodipine: The parent compound, used widely for hypertension and angina.
Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Felodipine: Similar to Amlodipine but with a different pharmacokinetic profile.
Uniqueness: Deschloro Amlodipine is unique due to its specific use as an impurity standard in quality control. It helps in the accurate quantification and validation of Amlodipine in pharmaceutical formulations .
Propriétés
Numéro CAS |
88150-52-1 |
|---|---|
Formule moléculaire |
C₂₀H₂₆N₂O₅ |
Poids moléculaire |
374.43 |
Synonymes |
2-[(2-Aminoethoxy)methyl]-1,4-dihydro-6-methyl-4-phenyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


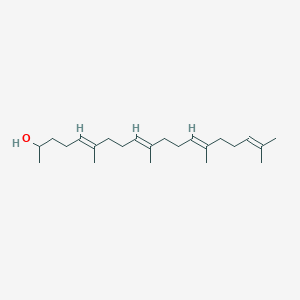
![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)
